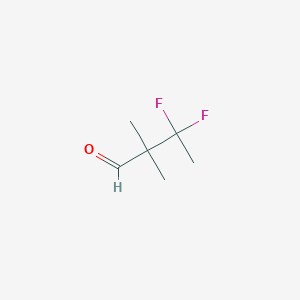
3,3-Difluoro-2,2-dimethylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-2,2-dimethylbutanal is a chemical compound with the CAS Number: 1996581-55-5 . It has a molecular weight of 136.14 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C6H10F2O . The exact structure would need to be confirmed by spectroscopic analysis.科学的研究の応用
Environmental and Health Impact Studies
Research on compounds related to 3,3-Difluoro-2,2-dimethylbutanal, especially fluorinated alternatives, has focused on understanding their environmental persistence and potential health risks. Studies have found that per- and polyfluoroalkyl substances (PFASs), which include fluorinated compounds similar in structure or function to this compound, are emerging persistent organic pollutants. These substances, due to their resistance to degradation and bioaccumulation potential, present considerable environmental and health risks. They have been found in various environmental media and human tissues, indicating widespread exposure. Fluorinated alternatives exhibit systemic multiple organ toxicities, comparable or even more severe than those of legacy PFASs, underscoring the need for additional toxicological studies to assess their long-term safety (Yu Wang et al., 2019).
Microbial Degradation and Environmental Fate
The environmental biodegradability of polyfluoroalkyl chemicals, including those similar to this compound, has been the subject of extensive research. These studies aim to understand the pathways and mechanisms of degradation in various environmental settings. The findings suggest that while some fluorinated compounds can undergo microbial degradation, leading to the formation of perfluoroalkyl acids (PFAAs), the process is complex and highly dependent on specific environmental conditions. This research underscores the challenges in mitigating the environmental impact of fluorinated compounds and highlights the need for further studies to explore effective degradation pathways (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Technological Applications and Challenges
Studies have also explored the application of fluorinated compounds in technology and industry, focusing on their unique properties such as high chemical stability and resistance to extreme conditions. For instance, microfluidic devices utilizing poly(dimethylsiloxane) (PDMS) incorporate fluorinated components to enhance performance in biological studies. These applications benefit from the advantageous properties of fluorinated compounds, including their stability and resistance to various chemical and physical stresses. However, the environmental and health concerns associated with these substances necessitate careful consideration and management of their use (S. Sia & G. Whitesides, 2003).
特性
IUPAC Name |
3,3-difluoro-2,2-dimethylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-5(2,4-9)6(3,7)8/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEYNVJCQFQACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

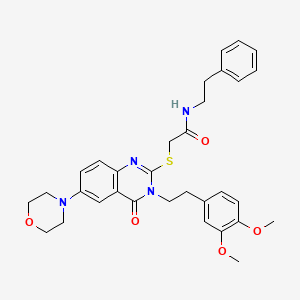
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


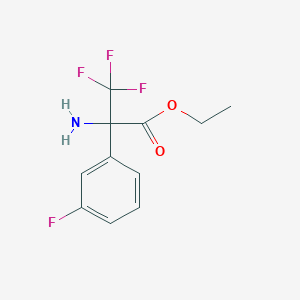

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620842.png)


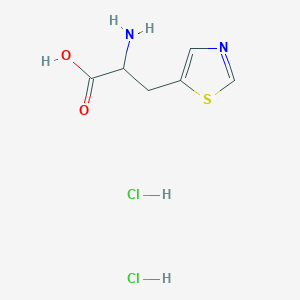
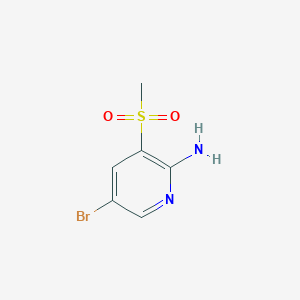
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620855.png)
![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)